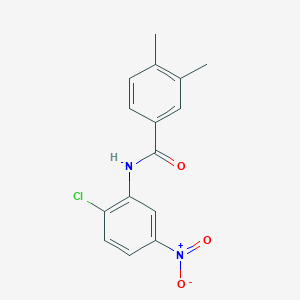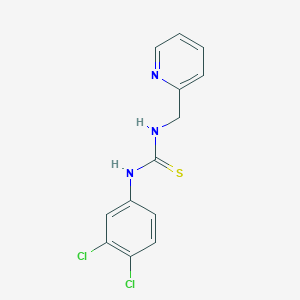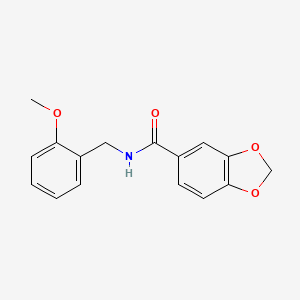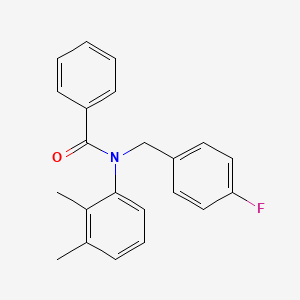
5-bromo-N-(3,5-dimethylphenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(3,5-dimethylphenyl)-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as "BDMB" and has a molecular formula of C16H17BrN2O2.
Mecanismo De Acción
The mechanism of action of BDMB is not yet fully understood. However, studies have suggested that BDMB induces cell death by activating the caspase-dependent apoptotic pathway. BDMB has also been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
BDMB has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, BDMB has also been shown to have anti-inflammatory and anti-oxidant properties. Studies have suggested that BDMB can reduce the levels of pro-inflammatory cytokines and oxidative stress markers in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of BDMB is its potential as a novel anti-cancer agent. Additionally, BDMB is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of BDMB is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on BDMB. One area of research is the development of more potent derivatives of BDMB with improved solubility and selectivity. Another area of research is the investigation of the mechanism of action of BDMB in more detail. Additionally, further studies are needed to determine the potential applications of BDMB in other scientific fields, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 5-bromo-N-(3,5-dimethylphenyl)-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDMB has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties. While there are some limitations to using BDMB in lab experiments, its potential as a novel anti-cancer agent makes it an exciting area of research. There are several future directions for research on BDMB, and further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of BDMB involves a series of chemical reactions. The starting material for the synthesis is 2-methoxybenzoic acid, which is converted to 2-methoxybenzoyl chloride. This intermediate is then reacted with 3,5-dimethylaniline to form 2-methoxy-N-(3,5-dimethylphenyl)benzamide. Finally, bromine is added to this compound to form 5-bromo-N-(3,5-dimethylphenyl)-2-methoxybenzamide.
Aplicaciones Científicas De Investigación
BDMB has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is its use as a potential anti-cancer agent. Studies have shown that BDMB can induce cell death in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BDMB has also been shown to inhibit the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
5-bromo-N-(3,5-dimethylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-10-6-11(2)8-13(7-10)18-16(19)14-9-12(17)4-5-15(14)20-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXSIDUWZANXNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B5693556.png)
![2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B5693559.png)

![4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5693576.png)

![3-{4-[(isobutylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5693581.png)
![1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine](/img/structure/B5693588.png)
![2,6-dimethoxy-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5693605.png)
![2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide](/img/structure/B5693612.png)
![4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5693616.png)